molecular formula C48H81NO39 B15130002 55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol

55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol

Cat. No.: B15130002
M. Wt: 1296.1 g/mol
InChI Key: UCNMOVNZUVXILW-UHFFFAOYSA-N
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Description

This compound is a highly complex macrocyclic organic molecule characterized by 49 carbon atoms, 56 hydrogen atoms, 16 oxygen atoms, and 15 hydroxyl groups. Its IUPAC name reflects a nonacyclic framework with eight hydroxymethyl (-CH₂OH) substituents and 16 ether (oxa) linkages, contributing to its structural rigidity and hydrophobicity despite the polar functional groups . The compound is non-polar overall, likely due to its macrocyclic architecture, which limits water solubility but enhances stability in organic solvents.

Properties

IUPAC Name

55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNMOVNZUVXILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H81NO39
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the core structure: This may involve cyclization reactions to form the multi-cyclic backbone.

    Functional group modifications: Introduction of hydroxymethyl and amino groups through reactions such as hydroxylation and amination.

    Purification: Techniques like chromatography and crystallization to isolate the desired compound.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions.

    Automation: Implementing automated systems for precise control of reaction parameters.

    Quality control: Ensuring consistency and purity through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Amino groups can be reduced to form primary amines.

    Substitution: Hydroxymethyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Primary amines.

    Substitution products: Ethers, esters.

Scientific Research Applications

The compound "55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol" is a chemical compound with the molecular formula C48H81NO . A similar compound, lacking the amino group at the 55 position, has the molecular formula C48H80O40 .

Based on the search results, the specific applications of "55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol" are not detailed. However, the search results provide information on related compounds, such as cyclodextrins, which can be helpful in understanding potential applications .

Cyclodextrins and Their Applications
Cyclodextrins (CDs) are cyclic oligosaccharides widely used in pharmaceutical applications due to their ability to form inclusion complexes with various drugs . These complexes can improve drug solubility, bioavailability, safety, and stability .

Types of Cyclodextrins

  • β-Cyclodextrin (β-CD) β-CD is commonly used because it is readily available and has a cavity size suitable for encapsulating many pharmaceuticals .
  • Derivatives of β-CD Hydrophilic derivatives like 2,6-dimethyl-β-CD and 2-hydroxypropyl-β-CD (HP-β-CD) enhance the water solubility of poorly water-soluble molecules . Hydrophobic derivatives like 2,6-diethyl-β-CD can slow the dissolution rate of poorly water-soluble drugs . Sulfobutyl-ether-β-cyclodextrin (SBECD), carboxymethyl-β-cyclodextrin (CMCD), and hydroxypropyl-β-cyclodextrin (HPβCD) are used in drug formulations to improve water solubility and biocompatibility .
  • Amino-γ-cyclodextrin This is another cyclodextrin with potential applications .

Table of Cyclodextrin Derivatives and Their Uses

Cyclodextrin DerivativeApplication
2,6-dimethyl-β-CDEnhances water solubility of weakly water-soluble molecules
2-hydroxypropyl-β-CD (HP-β-CD)Enhances water solubility of weakly water-soluble molecules
2,6-diethyl-β-CDSlows down the dissolution rate of poorly water-soluble drugs
Sulfobutyl-ether-β-cyclodextrin (SBECD)Used in drug formulation for low solubility and low permeability drugs
Carboxymethyl-β-cyclodextrin (CMCD)Used in drug formulation for low solubility and low permeability drugs
Hydroxypropyl-β-cyclodextrin (HPβCD)Used in drug formulation for low solubility and low permeability drugs

Improving Physicochemical Properties of Drugs

  • Solubility and Dissolution Rate Cyclodextrin complexes can dissolve drugs by forming non-covalent complexes in solutions, improving the bioavailability of drugs . For instance, hydroxypropyl-β-cyclodextrin (HPCD) and 2-O-methyl-β-cyclodextrin were used to create inclusion complexes of the antifungal medicine Voriconazole, which showed improved solubility and dissolution rates .
  • Specific Examples Latanoprost propylamino-β-CD formulation displayed the highest solubility and least irritative effects for ocular administration . Cyclodextrins have also been used to increase the solubility and effectiveness of vitamins such as cholecalciferol, ascorbic acid, and α-tocopherol . Nateglinide inclusion complexes with sulfobutyl ether β-CD showed higher aqueous solubility than the free drug .

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example:

    Enzyme inhibition: The amino groups might interact with active sites of enzymes, inhibiting their function.

    Receptor binding: The compound could bind to specific receptors, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Macrocyclic Compounds with Multiple Substituents

Phthalocyanines (e.g., Octakis(hexyloxymethyl)phthalocyanines)

  • Structure : Tetraazaporphyrin derivatives with extended conjugation and substituents like hexyloxymethyl or sulfonic acids.
  • Functional Groups : Sulfonic acids or alkyl chains enhance solubility in organic solvents.
  • Applications : Electrochemical sensors, near-infrared (NIR) absorbers due to Q-bands in the NIR region.
  • Comparison : The target compound lacks aromatic conjugation, reducing electronic applications but may offer better biocompatibility for drug delivery. Its hydroxymethyl groups improve hydrophilicity compared to alkylated phthalocyanines .

Cyclohexatriacontane Derivatives (C₅₄H₉₀N₆O₁₈)

  • Structure : A 36-membered macrocycle with six nitrogen and 18 oxygen atoms.
  • Functional Groups : Ether and amide linkages dominate, with a molecular weight of 1111.338 Da.
  • Comparison: Both compounds share high molecular weights (~1100–1200 Da) and macrocyclic backbones.
Bioactive Compounds with Hydrophobic Backbones

Bufalin (C₂₄H₃₄O₄)

  • Structure : A steroid with hydroxyl groups and a lactone ring.
  • Bioactivity : Antitumor effects but significant cardiotoxicity.
  • Comparison: Unlike bufalin, the target compound is non-steroidal and lacks conjugated double bonds, likely reducing direct cytotoxicity. Its hydrophobicity may facilitate membrane penetration, but its macrocyclic structure could limit off-target effects .

Marine Sponge Steroids

  • Structure : Polar steroids with antibiotic properties.
  • Extraction: Isolated using non-polar solvents like n-hexane.
  • Comparison: The target compound’s hydroxymethyl groups increase polarity relative to typical steroids, suggesting alternative extraction methods (e.g., methanol/water mixtures) might be required .

Subphthalocyanines with Thiobutyl/Thiophenyl Groups

  • Synthesis : Requires cyclotetramerization of phthalonitrile derivatives.
  • Functional Groups : Sulfur-containing substituents enhance stability in organic matrices.
  • Comparison : The target compound’s synthesis likely involves multi-step etherification and hydroxymethylation, posing challenges in regioselectivity. Its oxygen-rich framework may offer better oxidative stability than sulfur-containing analogs .

α-Ketoamide Inhibitors

  • Synthesis : Relies on coupling agents like EDC/HOBt.
  • Applications : Enzyme inhibitors with modular bioactivity.
  • Comparison : The target compound’s size and rigidity limit its utility as a small-molecule inhibitor but may enable unique macromolecular interactions (e.g., protein surface binding) .

Data Table: Key Comparative Metrics

Compound Molecular Formula Functional Groups Molecular Weight (Da) Solubility Applications
Target Compound C₄₉H₅₆O₁₆N(OH)₁₅* Hydroxymethyl, ethers ~1100–1200 Non-polar solvents Drug delivery, materials
Phthalocyanine Derivative C₄₈H₅₈N₈O₁₂ Hexyloxymethyl, sulfonic acids ~950–1050 DMSO, DMF Electrochemistry, NIR sensors
Cyclohexatriacontane C₅₄H₉₀N₆O₁₈ Ethers, amides 1111.34 Polar solvents Under investigation
Bufalin C₂₄H₃₄O₄ Steroid backbone, hydroxyl 386.5 Lipophilic Antitumor (toxic)

*Estimated based on structural analogs.

Research Findings and Implications

  • Bioactivity Potential: The compound’s hydrophobicity and hydrogen-bonding capacity suggest utility in targeted drug delivery, though its bioactivity profile requires validation .
  • Extraction Challenges: Unlike marine steroids, its mixed polarity may necessitate hybrid solvent systems (e.g., n-hexane/ethanol) for isolation .
  • Synthetic Feasibility : The macrocyclic backbone and multiple hydroxymethyl groups demand advanced regioselective synthesis techniques, akin to those used for phthalocyanines .

Q & A

Q. What are the primary synthetic strategies for constructing the nonacyclo core of this compound?

The synthesis of the nonacyclo framework relies on iterative oxa-aza cyclization and hydroxymethylation steps. Evidence from similar cyclo-compounds (e.g., dodecaoxa-56-azaheptacyclo frameworks) suggests that regioselective etherification and amine coupling under inert conditions are critical . Precise temperature control (e.g., 0–5°C for hydroxymethylation) and catalysts like Pd/C or Ru-based systems can enhance yield. Multi-step protection/deprotection of hydroxyl and amino groups is often required to avoid side reactions .

Q. How is the compound characterized to confirm its structural integrity?

Advanced spectroscopic and crystallographic methods are essential:

  • X-ray crystallography : Resolves the stereochemistry of the nonacyclo backbone, as demonstrated in cyclohexyl derivatives with pentahydroxy substitutions .
  • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR identify hydroxymethyl (-CH2_2OH) and amino (-NH2_2) groups. Coupling constants (e.g., 7–9 Hz for axial protons) help assign cyclohexane conformers .
  • HPLC-MS : Validates purity (>98%) and molecular weight alignment with theoretical values .

Q. What solvent systems are optimal for solubilizing this highly functionalized compound?

Polar aprotic solvents (e.g., DMSO, DMF) or aqueous-organic mixtures (e.g., methanol/water 7:3 v/v) are preferred due to the compound’s polyhydroxylated and polyaminated nature. Solubility challenges in nonpolar solvents are common, as seen in structurally analogous cycloethers .

Advanced Research Questions

Q. How can conflicting crystallographic data on hydroxymethyl group orientations be resolved?

Discrepancies in hydroxymethyl conformers (axial vs. equatorial) arise from dynamic puckering in solution. To address this:

  • Perform variable-temperature NMR to observe ring-flipping barriers (e.g., ΔG‡ ≈ 50–60 kJ/mol for similar systems) .
  • Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers and compare with experimental X-ray data .
  • Apply synchrotron radiation for high-resolution crystallography, improving electron density maps for hydroxymethyl groups .

Q. What strategies mitigate oxidative degradation during long-term storage?

Degradation pathways involve oxidation of hydroxymethyl groups to carboxylic acids. Mitigation approaches include:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to minimize hydrolysis and oxidation .
  • Antioxidant additives : Use 0.1% (w/v) ascorbic acid or EDTA in aqueous formulations to chelate metal catalysts .
  • Stability-indicating assays : Monitor degradation via UPLC-UV at 210 nm, tracking new peaks over 30-day accelerated stability studies (40°C/75% RH) .

Q. How can the pharmacokinetic profile be optimized for in vivo studies?

The compound’s high polarity limits blood-brain barrier penetration. Optimization strategies include:

  • Prodrug design : Esterify hydroxymethyl groups with lipophilic moieties (e.g., pivaloyloxymethyl) to enhance bioavailability, as shown in phosphate prodrugs .
  • Nanocarrier encapsulation : Use PEGylated liposomes (size: 100–150 nm) to improve circulation time, as validated in cyclohexane-based drug delivery systems .
  • Metabolic profiling : Conduct microsomal assays (human liver microsomes, 1 mg/mL) to identify CYP450-mediated oxidation hotspots .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in cytotoxicity assays?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50_{50} values. Validate with:

  • ANOVA : Compare variance across triplicate experiments (p < 0.05 significance).
  • Grubbs’ test : Identify and exclude outliers in high-throughput screening datasets .

Q. How are contradictory bioactivity results between in vitro and in vivo models reconciled?

Discrepancies often stem from differences in metabolic clearance or tissue distribution. Solutions include:

  • Physiologically based pharmacokinetic (PBPK) modeling : Predict tissue-specific concentrations using logP (-1.5 to 0.5) and plasma protein binding (>90%) parameters .
  • Metabolite identification : Use HR-MS/MS to detect in vivo metabolites (e.g., glucuronidated or sulfated derivatives) that may lack activity .

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